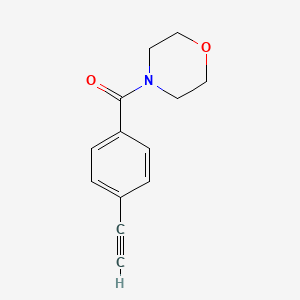

(4-Ethynylphenyl)(morpholino)methanone

Overview

Description

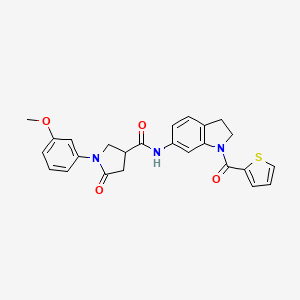

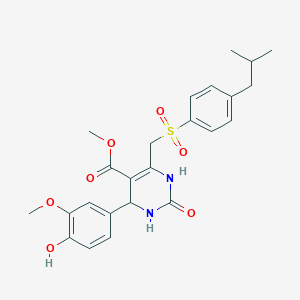

“(4-Ethynylphenyl)(morpholino)methanone” is a chemical compound with the molecular formula C13H13NO2 . It is a solid substance and is used in the field of molecular biology to modify gene expression .

Molecular Structure Analysis

The molecular structure of “this compound” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The linear formula of this compound is C13H13NO2 .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 215.25 . The compound should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Synthesis and Structural Analysis :

- The synthesis of compounds related to (4-Ethynylphenyl)(morpholino)methanone often involves complex reactions and has been a subject of study in the field of organic chemistry. For instance, a study on the synthesis of a similar compound, (6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)morpholin-4-yl-methanone, highlighted the specific structural aspects such as the morpholino ring adopting a full chair conformation (Bakare, John, Butcher, & Zalkow, 2005).

Antitumor Activity :

- Some derivatives of this compound have been investigated for their potential antitumor properties. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

Antioxidant Properties :

- The antioxidant properties of certain methanone derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been explored. These compounds exhibited effective antioxidant power, indicating their potential for use in various applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Medical Imaging Applications :

- In the medical imaging field, specific methanone derivatives are synthesized for use in positron emission tomography (PET) imaging. For instance, the synthesis of [11C]HG-10-102-01, a derivative of methanone, was developed for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

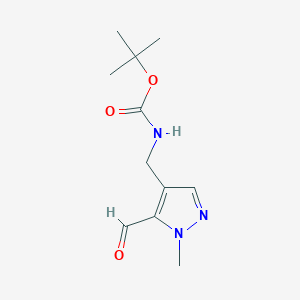

Pharmaceutical Intermediates :

- Compounds like (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a derivative of methanone, have been developed for pharmaceutical applications, particularly as intermediates in drug synthesis (Kopach et al., 2009).

Structural Exploration and Antiproliferative Activity :

- The structural exploration and antiproliferative activity of various methanone derivatives, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been studied, revealing their potential in cancer treatment (Prasad et al., 2018).

Mechanism of Action

Morpholino, a type of oligomer molecule used in molecular biology to modify gene expression, blocks access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . This mechanism might be applicable to “(4-Ethynylphenyl)(morpholino)methanone”, but specific details are not available in the search results.

Safety and Hazards

The safety information for “(4-Ethynylphenyl)(morpholino)methanone” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name |

(4-ethynylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h1,3-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKWBFZGLGMZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734701.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)